2-Guanidino-4-chloromethylthiazole hydrochloride is a derivative of the guanidinothiazole class of compounds, which have been extensively studied for their pharmacological properties. These compounds have shown a range of activities, including antihypertensive, antiulcer, gastroprotective, antimicrobial, and oncolytic effects. The guanidino group, in particular, plays a crucial role in the biological activity of these molecules, as evidenced by the loss of activity upon its modification4.
The antihypertensive activity of guanidinothiazole derivatives is attributed to their direct relaxant effect on vascular smooth muscle. This was demonstrated in studies with metacorticoid hypertensive rats, where certain derivatives lowered blood pressure effectively1. In the realm of antiulcer agents, 2-guanidinothiazoles act as reversible, competitive inhibitors of the gastric H+,K(+)-ATPase, selectively inhibiting this proton-pump enzyme and thus reducing gastric acid secretion2. Additionally, some 2-guanidino-4-pyridylthiazole derivatives have been found to possess histamine H2-receptor antagonist activity, which contributes to their gastroprotective effects against nonsteroidal anti-inflammatory drug-induced gastric injury3. The antimicrobial activity against Helicobacter pylori is another significant aspect, with alkylguanidino derivatives showing potent effects due to their interaction with the bacterial cell4. Lastly, the oncolytic properties of thiazole nucleosides, which are structurally related to guanidinothiazoles, have been linked to their ability to inhibit IMP dehydrogenase, leading to guanine nucleotide depletion and cell cycle arrest6.
The vasodilator activity of 2-aryl-5-guanidino-1,3,4-thiadiazoles has been explored as a potential treatment for hypertension. These compounds have shown promising results in lowering blood pressure in hypertensive rat models, indicating their potential use as antihypertensive agents1.
Guanidinothiazoles have been investigated for their antiulcer properties, with some compounds inhibiting gastric acid secretion and acting as competitive inhibitors of gastric H+,K(+)-ATPase. These findings suggest their application as therapeutic agents for treating gastric ulcers and related conditions2. Furthermore, certain derivatives have shown potent gastroprotective effects against injuries caused by nonsteroidal anti-inflammatory drugs, highlighting their potential as protective agents in the gastrointestinal tract3.
The antimicrobial activity of guanidinothiazole derivatives against Helicobacter pylori opens up possibilities for their use in treating infections caused by this pathogen. The structure-activity relationship studies have identified specific alkylguanidino derivatives with significant improvements in antimicrobial efficacy4.
In the field of oncology, related thiazole nucleosides have been studied for their oncolytic effects. These compounds have been found to inhibit RNA and DNA synthesis, arrest cells in the S phase of the cell cycle, and deplete guanine nucleotides, suggesting a potential application in cancer therapy6.
Benzyl p-guanidinothiobenzoate hydrochloride, a derivative of guanidinothiazole, has been developed as an active-site titrant for various enzymes, including trypsin and trypsin-like enzymes. This application is particularly relevant in biochemical research for the determination of active-site concentrations of enzymes5.
CAS No.: 30784-30-6
CAS No.: 135-37-5
CAS No.:
CAS No.:
CAS No.: